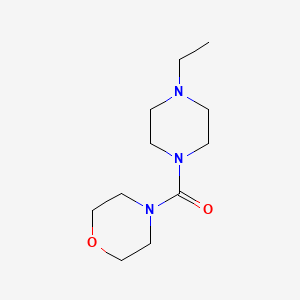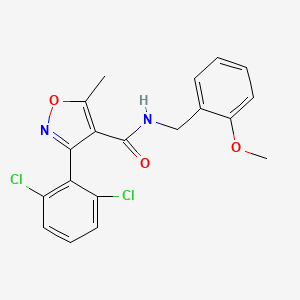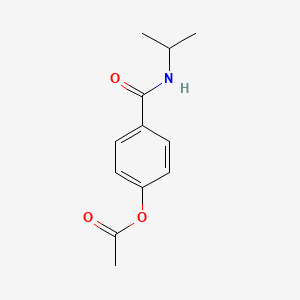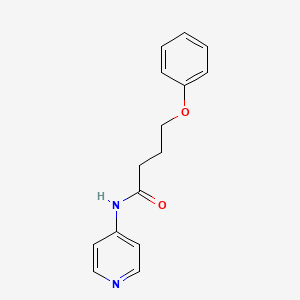
(4-Ethylpiperazin-1-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylpiperazine-1-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of both a morpholine ring and a piperazine ring, with an ethyl group attached to the piperazine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazine-1-carbonyl)morpholine typically involves the reaction of morpholine with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+4-Ethylpiperazine-1-carbonyl chloride→4-(4-Ethylpiperazine-1-carbonyl)morpholine+HCl
Industrial Production Methods
In an industrial setting, the production of 4-(4-ethylpiperazine-1-carbonyl)morpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylpiperazine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
4-(4-Ethylpiperazine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Industrial Applications: It is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mecanismo De Acción
The mechanism of action of 4-(4-ethylpiperazine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the piperazine ring.
Piperazine: Lacks the morpholine ring but shares the piperazine structure.
4-(4-Methylpiperazine-1-carbonyl)morpholine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-(4-Ethylpiperazine-1-carbonyl)morpholine is unique due to the presence of both morpholine and piperazine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H21N3O2/c1-2-12-3-5-13(6-4-12)11(15)14-7-9-16-10-8-14/h2-10H2,1H3 |
Clave InChI |
GROCOQVFEWMGRW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B11173819.png)




![N-(1,3-benzodioxol-5-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173845.png)
![4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B11173857.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173870.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173876.png)


